N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methanesulfonylbenzamide
Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methanesulfonylbenzamide is a complex organic compound characterized by its bromo, chloro, and methanesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methanesulfonylbenzamide typically involves multiple steps, starting with the bromination of 2-chlorobenzoylphenyl derivatives The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl3)
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromo and chloro positions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the bromo and chloro groups to their respective hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromo and chloro groups can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromo and chloro derivatives can form corresponding carboxylic acids.
Reduction: Hydroxyl derivatives of the bromo and chloro groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide
Uniqueness: N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methanesulfonylbenzamide stands out due to its unique combination of bromo, chloro, and methanesulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4S/c1-29(27,28)19-9-5-3-7-15(19)21(26)24-18-11-10-13(22)12-16(18)20(25)14-6-2-4-8-17(14)23/h2-12H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVLXRIIHHRFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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